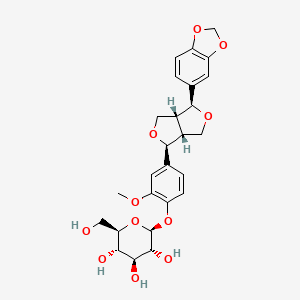
Simplexoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Simplexoside is a glycoside and a lignan.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Recent studies have demonstrated that simplexoside exhibits significant antiviral properties, particularly against SARS-CoV-2. In vitro assays showed that this compound has an IC50 value of approximately 0.476 μM against the main protease (Mpro) of the virus, indicating strong inhibitory activity compared to standard antiviral agents like lopinavir (IC50 = 0.225 μM) . The molecular docking studies further elucidated its binding affinity to the Mpro enzyme, suggesting that this compound could serve as a potential lead compound for developing anti-COVID-19 therapeutics.
Anti-inflammatory Properties
This compound has been isolated from various plant sources known for their anti-inflammatory effects. Research indicates that compounds similar to this compound can inhibit nitric oxide production, which is crucial in inflammatory responses . The structure-activity relationship studies suggest that modifications in the sugar moiety or aromatic rings can enhance its anti-inflammatory efficacy, making it a candidate for treating inflammatory diseases.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in various animal models. Studies indicate that related compounds can mitigate oxidative stress and inflammation in neurodegenerative conditions. For instance, lignans structurally similar to this compound have shown promise in improving cognitive functions and reducing anxiety-like behaviors in stressed mice . These findings suggest that this compound may play a role in managing neuropsychiatric disorders.
Gastroprotective Effects
Research has highlighted the gastroprotective effects of compounds related to this compound. In vivo studies demonstrated that these compounds could protect against gastric damage induced by chronic stress . This suggests that this compound might be beneficial in treating gastrointestinal disorders linked to stress and inflammation.
Potential in Cancer Therapy
The anti-cancer properties of this compound are also under investigation. Lignans, including those derived from plants containing this compound, have been shown to possess anti-proliferative and pro-apoptotic activities against various cancer cell lines . Understanding the mechanisms through which this compound exerts these effects could lead to novel cancer treatment strategies.
Case Studies and Data Tables
Eigenschaften
CAS-Nummer |
74061-78-2 |
|---|---|
Molekularformel |
C26H30O11 |
Molekulargewicht |
518.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H30O11/c1-31-18-6-12(3-5-17(18)36-26-23(30)22(29)21(28)20(8-27)37-26)24-14-9-33-25(15(14)10-32-24)13-2-4-16-19(7-13)35-11-34-16/h2-7,14-15,20-30H,8-11H2,1H3/t14-,15-,20+,21+,22-,23+,24+,25+,26+/m0/s1 |
InChI-Schlüssel |
USVLFVSHBLNSOC-WMYFGKAISA-N |
SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC6C(C(C(C(O6)CO)O)O)O |
Isomerische SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC6C(C(C(C(O6)CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















